2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol
CAS No.: 93919-22-3
Cat. No.: VC16994469
Molecular Formula: C12H19N3O5
Molecular Weight: 285.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93919-22-3 |
|---|---|
| Molecular Formula | C12H19N3O5 |
| Molecular Weight | 285.30 g/mol |
| IUPAC Name | 2-[4-[bis(2-hydroxyethyl)amino]-3-nitroanilino]ethanol |
| Standard InChI | InChI=1S/C12H19N3O5/c16-6-3-13-10-1-2-11(12(9-10)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2 |
| Standard InChI Key | YASCOZNFOIEAHZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1NCCO)[N+](=O)[O-])N(CCO)CCO |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a central nitro-substituted phenyl ring with two ethanolamine side chains. The IUPAC name, 2-[4-[bis(2-hydroxyethyl)amino]-3-nitroanilino]ethanol, reflects its branched structure, where the nitro group occupies the ortho position relative to the primary amine. Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | 1.2263 (estimated) | |
| Solubility in Water | 4.57 g/L at 25°C | |
| LogP (Partition Coefficient) | 0.01 (indicating high hydrophilicity) |
The canonical SMILES representation () highlights the presence of hydrogen-bond donors (hydroxyl and amine groups) and acceptors (nitro and ether oxygens), which influence its reactivity and solubility.
Synthesis and Manufacturing
While no explicit synthesis routes for the 2-nitro isomer are documented, its production likely involves nitration and subsequent alkylation steps analogous to HC Blue 2’s synthesis :
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Nitration of p-Phenylenediamine:
(positional selectivity determines nitro group placement). -
Ethanolamine Conjugation:
Reaction with excess 2-aminoethanol under alkaline conditions introduces the hydroxyethyl side chains .
Challenges in isolating the 2-nitro derivative may explain its scarcity compared to the 3-nitro variant, where steric and electronic factors favor nitration at the meta position .
Applications and Industrial Relevance
Dyes and Cosmetics
The 3-nitro analog (HC Blue 2) is a semi-permanent hair dye ingredient, forming complexes with metal ions to produce blue-black shades . While the 2-nitro isomer’s chromophoric properties remain untested, its structural similarity suggests potential use in:
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Textile Dyes: Nitroaromatics often serve as electron-deficient partners in charge-transfer complexes.
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Biological Staining: Hydrophilicity may enhance compatibility with aqueous staining protocols.
Polymer Chemistry
Ethanolamine side chains could act as crosslinkers in epoxy resins or polyurethane foams. The nitro group might participate in photoinitiation reactions under UV exposure, though this requires experimental validation .
| Parameter | HC Blue 2 (3-Nitro) | 2-Nitro Isomer (Predicted) |
|---|---|---|
| Acute Oral Toxicity (LD50) | >2,000 mg/kg (rat) | Not available |
| Skin Irritation | Mild | Likely similar |
| Mutagenicity | Negative in Ames test | Unknown |
The absence of a Safety Data Sheet (SDS) for the 2-nitro variant necessitates precautionary handling, including gloves and eye protection, during laboratory use.
Spectroscopic Characterization
Theoretical analyses predict the following spectral features for the 2-nitro isomer:
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IR Spectroscopy:
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NMR (DO):
Experimental data are required to confirm these predictions.
Future Research Directions
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Synthetic Optimization: Developing regioselective nitration methods to improve 2-nitro isomer yield.
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Toxicokinetic Studies: Assessing absorption, distribution, and metabolism in model organisms.
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Material Science Applications: Exploring its utility in photoresponsive hydrogels or conductive polymers.
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